molecular formula C8H8N2O B1437452 4-Methyl-1H-indazol-6-ol CAS No. 885521-33-5

4-Methyl-1H-indazol-6-ol

Cat. No. B1437452
CAS RN: 885521-33-5
M. Wt: 148.16 g/mol
InChI Key: XMFKGNIMXRPRIX-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazol-6-ol is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1H-indazol-6-ol is C8H8N2O . The InChI code is 1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) .


Chemical Reactions Analysis

Indazole-containing compounds have been synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical form of 4-Methyl-1H-indazol-6-ol is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .

Scientific Research Applications

Anticancer Potential

Indazole derivatives, including those structurally related to 4-Methyl-1H-indazol-6-ol, have been explored for their anticancer properties. A study by Molinari et al. (2015) on 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids demonstrated significant antiproliferative activity against cancer cell lines, suggesting the potential of these molecules as anticancer agents (Molinari et al., 2015). Similarly, the research on NKP-1339 derivatives, a class of ruthenium(III) coordination compounds, showed promising results in preclinical studies for cancer therapy, indicating the relevance of structural modification on indazoles for enhancing anticancer activity (Kuhn et al., 2015).

Antimicrobial Evaluation

Indazole derivatives have also been assessed for their antimicrobial efficacy. Gopalakrishnan et al. (2009) synthesized new 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols and evaluated their in vitro antimicrobial activity, revealing that the nature of substituents significantly influences the antimicrobial activity of these compounds (Gopalakrishnan et al., 2009).

Corrosion Inhibition

Beyond their biomedical applications, indazole derivatives, such as those related to 4-Methyl-1H-indazol-6-ol, have been investigated for their role in corrosion inhibition. A study by Ansari Abdeslam et al. (2015) evaluated the inhibitory effectiveness of menthone derivatives on mild steel corrosion in acidic solutions, highlighting the potential of these compounds in industrial applications as eco-friendly corrosion inhibitors (Ansari Abdeslam et al., 2015).

Material Science and Surface Analysis

Indazole derivatives have applications in material science, particularly in the study of molecular structures and surface morphology. For example, Dikmen (2017) conducted a detailed analysis of 4-Methyl-1H-Indazole-5-Boronic acid, focusing on its crystal structure, vibrational spectra, and theoretical simulations, which could provide valuable insights into the design and optimization of materials with specific properties (Dikmen, 2017).

Safety And Hazards

4-Methyl-1H-indazol-6-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole, including 4-Methyl-1H-indazol-6-ol, need to be explored further for the treatment of various pathological conditions .

properties

IUPAC Name

4-methyl-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFKGNIMXRPRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646479
Record name 4-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-indazol-6-ol

CAS RN

885521-33-5
Record name 4-Methyl-1H-indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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